molecular formula C21H18N2O5S B2621098 (3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone CAS No. 1421449-05-9

(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone

Cat. No. B2621098
CAS RN: 1421449-05-9
M. Wt: 410.44
InChI Key: AHMDQIQZQSAVTJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, including a methoxy group, a benzothiazole group, an azetidine group, and a benzofuran group. These groups contribute to the compound’s overall properties and reactivity.

Scientific Research Applications

Synthesis and Biological Activity

The synthesis and evaluation of biological activities of compounds related to the specified chemical structure have been a focal point of research. For example, the study by Woulfe and Miller (1985) elaborates on the synthesis of substituted azetidinyl compounds and their significant antimicrobial activity against Gram-negative bacteria (Woulfe & Miller, 1985). This highlights the potential of such compounds in contributing to the development of new antibiotics.

Metabolic Pathways and Enzyme Catalysis

Research has also delved into the metabolism of strained rings and enzyme-catalyzed reactions involving similar compounds. Li et al. (2019) investigated the glutathione S-transferase–catalyzed formation of a glutathione-conjugated spiro-azetidine, providing insights into the metabolic fate of these compounds in the body and their potential implications for drug design (Li et al., 2019).

Drug Design and Pharmacological Evaluation

The compound's structural relatives have been used in drug design, particularly in the creation of molecules with enhanced physicochemical parameters and metabolic stability. For instance, Li et al. (2016) explored the biotransformation of a spiro oxetane-containing compound, providing valuable information for the pharmaceutical industry regarding the enzymes that catalyze these transformations (Li et al., 2016).

Antimicrobial and Antitumor Activities

Several studies have reported on the synthesis and antimicrobial activities of compounds incorporating azetidinone or related heterocycles. Mohamed et al. (2012) and Sunitha et al. (2017) have contributed to the understanding of these compounds' capabilities in inhibiting microbial growth, indicating their potential as antimicrobial agents (Mohamed et al., 2012); (Sunitha et al., 2017). Furthermore, compounds with structures related to the one specified have shown promise as antitumor agents, as evidenced by research on naphthyridine derivatives and their ability to induce different cell death pathways in cancer cells (Kong et al., 2018).

Future Directions

The future directions for this compound could involve further studies to understand its potential applications, particularly in the field of medicinal chemistry. Given its structural similarity to compounds that have shown activity as topoisomerase I inhibitors , it could be a candidate for further investigation in this context.

properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S/c1-25-14-6-4-8-17-18(14)22-21(29-17)27-13-10-23(11-13)20(24)16-9-12-5-3-7-15(26-2)19(12)28-16/h3-9,13H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMDQIQZQSAVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=CC5=C(O4)C(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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